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molecular formula C2H8ClN B1611826 Ethylamine-15N hydrochloride CAS No. 84051-02-5

Ethylamine-15N hydrochloride

Cat. No. B1611826
M. Wt: 82.54 g/mol
InChI Key: XWBDWHCCBGMXKG-FJUFCODESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425451B2

Procedure details

2,4,6-Trichloro-s-triazine (1, 1 g, 5.4 mmol), and ethylamine hydrochloride (0.44 g, 5.4 mmol) were combined in a round bottom flask and cooled to −5° C. using an ice-salt bath. To the cooled, stirred solution was added N,N-diisopropylethylamine (1.88 mL, 10.8 mmol). The resultant yellow colored solution was stirred at −5° C. for 1 h, the solvents removed under reduced pressure, and the resultant residue was dissolved in 1:1 v/v of ethyl acetate and water. The organic layer was separated, washed with saturated solution of NaHCO3, and dried over Na2SO4. The organic solvent was removed under reduced pressure to yield an orange colored solid. The solid was triturated with hexane to yield the product 2 as a yellow-orange powder (0.7 g) with a yield of 68%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1.Cl.[CH2:11]([NH2:13])[CH3:12].C(N(CC)C(C)C)(C)C>>[CH2:11]([NH:13][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
0.44 g
Type
reactant
Smiles
Cl.C(C)N
Step Two
Name
Quantity
1.88 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
To the cooled, stirred solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resultant yellow colored solution was stirred at −5° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in 1:1 v/v of ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an orange colored solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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